molecular formula C10H18Cl4 B1461744 5,5,6,6-Tetrachlorodecane CAS No. 91087-09-1

5,5,6,6-Tetrachlorodecane

Cat. No. B1461744
CAS RN: 91087-09-1
M. Wt: 280.1 g/mol
InChI Key: JZXJJEGVNNOMRP-UHFFFAOYSA-N
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Description

5,5,6,6-Tetrachlorodecane is a type of short-chain chlorinated paraffin (SCCP) with a molecular formula of C10H18Cl4 . SCCPs are a class of compounds that have been a focus of environmental research due to their persistent and toxic characteristics .


Synthesis Analysis

The synthesis of polychloroalkanes, including 5,5,6,6-Tetrachlorodecane, involves various methods such as free-radical chlorination of alkanes or lower chlorinated alkanes . Another study discusses the synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane, which could provide insights into the synthesis of 5,5,6,6-Tetrachlorodecane .


Molecular Structure Analysis

The most stable conformer of 5,5,6,6-Tetrachlorodecane has its three dihedral angles in the T configuration . Chlorination on interval carbon atoms favors the adoption of gauche configuration for the H–C–C–Cl axis .

Scientific Research Applications

Conformation and Noncovalent Interactions

A study on chlorinated paraffins, including 5,5,6,6-tetrachlorodecane, focused on their conformation preference and intramolecular noncovalent interactions (NCIs). It was found that different chlorine substitution modes in these molecules lead to varied conformation preferences. The most stable conformer of 5,5,6,6-tetrachlorodecane has its dihedral angles in the T configuration, and interestingly, no intramolecular NCIs were found in this molecule. This research highlights the unique structural characteristics of chlorinated paraffins, which can be relevant in understanding their behavior in various applications (Sun et al., 2016).

Synthesis and Characterization in Photophysical and Photochemical Studies

Although not directly related to 5,5,6,6-tetrachlorodecane, research on similar chlorinated compounds has been conducted. For instance, studies on photophysical and photochemical properties of tetrasubstituted phthalocyanines and tetrachlorotetracene derivatives provide insights into the synthesis and characterization of chlorinated organic compounds. These findings can indirectly inform the research on 5,5,6,6-tetrachlorodecane, particularly in understanding its potential in light-based applications (Demirbaş et al., 2017).

Application in Organic Electronics

Research on 5,6,11,12-tetrachlorotetracene, a compound similar to 5,5,6,6-tetrachlorodecane, demonstrates its application in organic electronics. This compound, due to its molecular packing and electronic coupling, shows high hole mobility, which is crucial for organic thin film transistors (OTFTs). Such studies might offer a perspective on the potential use of 5,5,6,6-tetrachlorodecane in electronic applications, considering their structural similarities (He et al., 2015).

properties

IUPAC Name

5,5,6,6-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c1-3-5-7-9(11,12)10(13,14)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXJJEGVNNOMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCCC)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872676
Record name 5,5,6,6-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6-Tetrachlorodecane

CAS RN

91087-09-1
Record name 5,5,6,6-Tetrachlorodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091087091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5,6,6-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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